Oroxylin A

Catalog No.
S538250
CAS No.
480-11-5
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oroxylin A

CAS Number

480-11-5

Product Name

Oroxylin A

IUPAC Name

5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-8,18-19H,1H3

InChI Key

LKOJGSWUMISDOF-UHFFFAOYSA-N

SMILES

O=C1C2=C(O)C(OC)=C(O)C=C2OC(C3=CC=CC=C3)=C1

Solubility

Soluble in DMSO

Synonyms

5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one, oroxylin, oroxylin A

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O

Description

The exact mass of the compound Oroxylin A is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Oroxylin A is a naturally occurring flavonoid found in plants like Scutellaria baicalensis, commonly known as skullcap []. It has gained increasing interest in scientific research due to its diverse range of potential health benefits. Here's a closer look at some of the ongoing research areas:

Anti-inflammatory Properties

Oroxylin A exhibits anti-inflammatory effects by modulating various cellular pathways []. Studies suggest it can suppress the production of inflammatory mediators and reduce the activity of immune cells involved in inflammation []. This makes it a potential candidate for treating inflammatory conditions like arthritis, allergies, and inflammatory bowel disease [, ].

Neuroprotective Effects

Research suggests Oroxylin A may have neuroprotective properties. Studies on animal models indicate its potential to improve memory and learning, and protect brain cells from damage caused by oxidative stress []. These findings warrant further investigation into its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Management of Attention Deficit Hyperactivity Disorder (ADHD)

Preliminary research suggests Oroxylin A may improve symptoms associated with ADHD. Studies show it can enhance cognitive function and reduce hyperactivity in animal models []. However, more research is needed to confirm these effects in humans and determine its safety and efficacy for managing ADHD [].

Other Potential Applications

Scientific research is exploring the potential benefits of Oroxylin A in various other areas. These include:

  • Cancer: Studies suggest Oroxylin A may have anti-cancer properties by inhibiting the growth and proliferation of cancer cells [].
  • Antioxidant activity: Oroxylin A exhibits antioxidant properties, which could help protect cells from damage caused by free radicals [].
  • Antiviral effects: Some studies indicate Oroxylin A may possess antiviral properties against certain viruses [].

Oroxylin A is a naturally occurring flavonoid classified as an O-methylated flavone, primarily sourced from medicinal plants such as Scutellaria baicalensis, Scutellaria lateriflora, and the tree Oroxylum indicum. Its chemical structure is characterized by a molecular formula of C₁₆H₁₂O₅, with a molecular weight of approximately 284.26 g/mol. Specifically, Oroxylin A features two hydroxyl groups at positions 5 and 7, and a methoxy group at position 6 of the chromen-4-one backbone .

, including esterification and methylation. A notable synthesis method involves the esterification of Baicalin to form a methyl ester, which is subsequently methylated to produce Oroxylin A glucuronide methyl ester. This compound can then be converted into Oroxylin A through selective de-glycosylation. The final step typically involves bis-demethylation at the 5- and 7-positions using hydrobromic acid under reflux conditions, yielding high purity and yield .

Oroxylin A exhibits a range of biological activities that contribute to its therapeutic potential. It has been shown to possess significant antioxidant properties, reducing oxidative stress and enhancing antioxidant enzyme activity in various biological models. Furthermore, Oroxylin A modulates critical signaling pathways involved in inflammation and cancer, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways. Preclinical studies have indicated its efficacy against several conditions, such as cancer, cardiovascular diseases, inflammation, and neurodegenerative disorders .

The synthesis of Oroxylin A has been explored through various methods:

  • From Baicalin: As detailed in patent literature, this method includes:
    • Esterification of Baicalin.
    • Methylation to form Oroxylin A glucuronide methyl ester.
    • De-glycosylation to yield Oroxylin A.
  • Direct Extraction: Oroxylin A can also be extracted from plant sources where it naturally occurs, though this method may not be as efficient or scalable as synthetic routes .

The applications of Oroxylin A span various fields due to its pharmacological properties:

  • Pharmaceuticals: Used in formulations targeting cancer therapy and anti-inflammatory treatments.
  • Nutraceuticals: Incorporated into dietary supplements for its antioxidant benefits.
  • Cosmetics: Explored for use in skincare products due to its potential protective effects against oxidative damage.

Oroxylin A has been investigated for its interactions with various biological targets:

  • Dopamine Reuptake Inhibition: It acts as a dopamine reuptake inhibitor, which may enhance cognitive functions.
  • GABA Receptor Modulation: It serves as a negative allosteric modulator at the benzodiazepine site of the GABA A receptor, potentially influencing anxiety and sedation pathways .
  • Enzyme Inhibition: Studies have demonstrated that Oroxylin A inhibits enzymes like cyclooxygenase-2 and inducible nitric oxide synthase, contributing to its anti-inflammatory effects .

Oroxylin A shares structural similarities with several other flavonoids. The following table highlights some comparable compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Properties
BaicaleinDihydroxyflavone without methoxy groupKnown for anti-inflammatory and antioxidant effects
BaicalinGlycoside form of BaicaleinExhibits immunomodulatory properties
ApigeninDihydroxyflavone similar structurePotent anti-cancer effects
LuteolinDihydroxyflavone with different hydroxyl positioningExhibits strong anti-inflammatory activity
ChrysinFlavone with similar backboneKnown for anxiolytic properties

Oroxylin A stands out due to its unique combination of hydroxyl and methoxy groups which enhance its biological activity compared to these similar compounds. Its specific modulation of neurotransmitter systems also distinguishes it from others within the flavonoid class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 g/mol

Monoisotopic Mass

284.06847348 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53K24Z586G

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

480-11-5

Metabolism Metabolites

Oroxylin A has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid.

Wikipedia

Oroxylin_A

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1. Lu, L., Guo, Q., and Zhao, L. Overview of oroxylin A: A promising flavonoid compound. Phytother. Res. 30(11), 1765-1774 (2016).
2. Lee, J.Y., and Park, W. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. Exp. Ther. Med. 12(1), 151-156 (2016).
3. Cheng, Y., Zhao, K., Li, G., et al. Oroxylin A inhibits hypoxia-induced invasion and migration of MCF-7 cells by suppressing the Notch pathway. Anticancer Drugs 25(7), 778-789 (2014).
4. Liu, X.Y., Lv, X., Wang, P., et al. Inhibition of UGT1A1 by natural and synthetic flavonoids. Int. J. Biol. Macromol. 126, 653-661 (2019).
5. Bai, J., Zhao, S., Fan, X., et al. Inhibitory effects of flavonoids on P-glycoprotein in vitro and in vivo: Food/herb-drug interactions and structure-activity relationships. Toxicol. Appl. Pharmacol. 369, 49-59 (2019).

Explore Compound Types